molecular formula C23H32N4O4 B1675245 Lotrafiban CAS No. 171049-14-2

Lotrafiban

Cat. No.: B1675245
CAS No.: 171049-14-2
M. Wt: 428.5 g/mol
InChI Key: PYZOVVQJTLOHDG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lotrafiban involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Continuous Flow Chemistry: For some steps, continuous flow reactors may be employed to improve efficiency and consistency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Lotrafiban undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Lotrafiban has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study platelet aggregation inhibitors.

    Biology: Investigated for its effects on platelet function and blood clotting mechanisms.

    Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in patients with coronary artery disease or cerebrovascular disorders.

    Industry: Utilized in the development of new anticoagulant drugs and diagnostic tools.

Mechanism of Action

Lotrafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This prevents fibrinogen from binding to the receptor, thereby inhibiting platelet aggregation. The molecular targets and pathways involved include:

    Glycoprotein IIb/IIIa Receptor: The primary target of this compound.

    Platelet Aggregation Pathway: this compound disrupts the final common pathway of platelet aggregation, preventing the formation of blood clots.

Comparison with Similar Compounds

Lotrafiban is unique among glycoprotein IIb/IIIa antagonists due to its nonpeptide structure and oral bioavailability. Similar compounds include:

    Abciximab: A monoclonal antibody fragment that also targets the glycoprotein IIb/IIIa receptor but is administered intravenously.

    Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation through the same receptor but has a different structure and pharmacokinetic profile.

    Tirofiban: A small molecule glycoprotein IIb/IIIa inhibitor with a structure and mechanism of action similar to this compound but differing in its pharmacodynamics and clinical applications.

This compound’s oral bioavailability and nonpeptide nature make it a valuable alternative to these other compounds, particularly for long-term management of thrombotic conditions .

Properties

CAS No.

171049-14-2

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid

InChI

InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)/t20-/m0/s1

InChI Key

PYZOVVQJTLOHDG-FQEVSTJZSA-N

SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O

Isomeric SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O

Appearance

Solid powder

Key on ui other cas no.

171049-14-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride
lotrafiban
lotrafiban hydrochloride
SB 214857
SB-214857
SB214857

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lotrafiban
Reactant of Route 2
Lotrafiban
Reactant of Route 3
Lotrafiban
Reactant of Route 4
Lotrafiban
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lotrafiban
Reactant of Route 6
Lotrafiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.